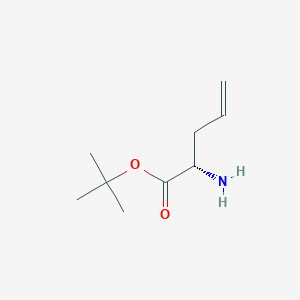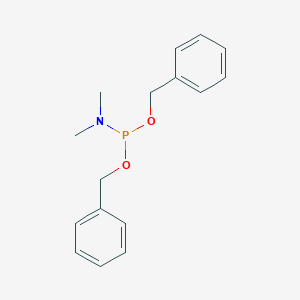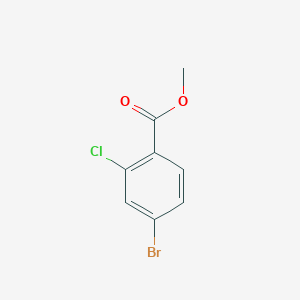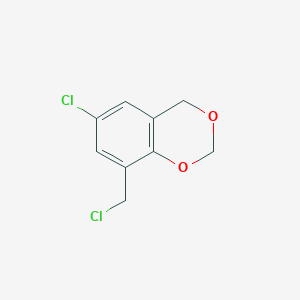
2,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)pyridin
Übersicht
Beschreibung
2,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine, or 2,6-Bis-POP, is an organic compound with a wide range of applications in the scientific research and development of new drugs. It is a heterocyclic compound that can be used as a building block for the synthesis of various pharmaceuticals, such as anti-cancer drugs, antibiotics, and anti-inflammatory agents. The compound has also been found to be useful in the development of new materials and catalysts.
Wissenschaftliche Forschungsanwendungen
Bioaktive Liganden und Chemosensoren
Pyridinderivate, wie z. B. (S,S)-PH-PYBOX, haben das Potenzial als bioaktive Liganden und Chemosensoren . Sie können physiologische Wirkungen zeigen, die denen von Pyridoxal-Aminosäure-Systemen ähneln, die bei zahlreichen Stoffwechselreaktionen eine wichtige Rolle spielen . Sie besitzen eine Reihe von Bioaktivitäten, darunter antibakterielle, antivirale, antituberkulose, antifungale, antioxidative, Antikonvulsiva, Antidepressiva, entzündungshemmende, antihypertensive, Antikrebsaktivität usw. . Sie werden auch zur Ionenkennung verwendet und in großem Umfang bei der Entwicklung von Chemosensoren für den qualitativen und quantitativen Nachweis selektiver oder spezifischer Ionen in verschiedenen Arten von Umwelt- und biologischen Medien eingesetzt .
Antimikrobielle Mittel
(S,S)-PH-PYBOX und seine Derivate haben eine signifikante antimikrobielle Aktivität gezeigt . Viele der synthetisierten Verbindungen zeigten eine antimikrobielle Aktivität, die mit Streptomycin und Fusidinsäure vergleichbar ist, die als Referenz-Antibiotika verwendet wurden .
Arzneimittelentwicklung
Pyridinderivate werden in der pharmazeutischen Industrie häufig bei der Arzneimittelentwicklung eingesetzt . Sie werden auch als Vorläufer für Agrochemikalien und chemische Industrien verwendet . Das Hauptziel der Forschung ist es, die Entwicklung neuer Pyridin-basierter Schiffbasen zu fördern und ihre verschiedenen biologischen Aktivitäten für ihren effektiven Einsatz in der Arzneimittelentwicklung zu bewerten .
Chemische Synthese
Der PYBOX-Ligand, bestehend aus einem Pyridinring, der von zwei Oxazolingruppen flankiert wird, wurde 1989 von Nishiyama eingeführt
Safety and Hazards
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its synthesis methods, as well as its potential applications. For instance, biocatalytic C–H oxyfunctionalizations hold great promise especially for sustainable synthesis of fine and specialty chemicals, and active pharmaceutical ingredients .
Eigenschaften
IUPAC Name |
(4S)-4-phenyl-2-[6-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-3-8-16(9-4-1)20-14-27-22(25-20)18-12-7-13-19(24-18)23-26-21(15-28-23)17-10-5-2-6-11-17/h1-13,20-21H,14-15H2/t20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHBIMJNCKZZQO-NHCUHLMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=NC(=CC=C2)C3=NC(CO3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=NC(=CC=C2)C3=N[C@H](CO3)C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426601 | |
| Record name | 2,6-Bis(4S)(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174500-20-0 | |
| Record name | Ph-pybox, (S,S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174500200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Bis(4S)(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S,S)-2,6-Bis(4-phenyl-2-oxazolin-2-yl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PH-PYBOX, (S,S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R62CXU58K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does (S,S)-Ph-pybox contribute to enantioselective catalysis?
A1: (S,S)-Ph-pybox acts as a chiral ligand, primarily coordinating with copper(II) ions to form catalytically active complexes. These complexes, like 2, exhibit Lewis acidity and effectively catalyze various asymmetric reactions. For instance, they have demonstrated high efficiency in Mukaiyama aldol reactions, achieving excellent enantioselectivity (92-99% ee) even at low catalyst loadings (0.5 mol%). [] The chiral environment created by the (S,S)-Ph-pybox ligand around the copper center plays a crucial role in discriminating between transition states, leading to the preferential formation of one enantiomer over the other. []
Q2: What insights into the mechanism of (S,S)-Ph-pybox copper-catalyzed reactions have been gained?
A2: Studies utilizing doubly labeled silylketene acetals in (S,S)-Ph-pybox copper-catalyzed Mukaiyama aldol reactions have provided key mechanistic details. The research revealed that the silyl-transfer step, crucial for product formation, occurs via an intermolecular pathway. [] Furthermore, investigations have unveiled a significant positive nonlinear effect, suggesting the preferential formation of a 2:1 ligand:metal complex, 2. This observation highlights the complexity of species present in solution and their influence on the overall catalytic activity and selectivity. []
Q3: Can the formation of different metal-ligand complexes involving (S,S)-Ph-pybox be detected?
A3: Yes, the formation of heterochiral complexes, where different enantiomers of the ligand coordinate to the metal center, can be detected using advanced analytical techniques. For instance, Electrospray Ionization Mass Spectrometry (ESIMS) studies employing a combination of deuterium-labeled and unlabeled (R,R)- and (S,S)-Ph-pybox ligands have successfully identified the preferential formation of heterochiral 1:2 metal/Ph-pybox complexes. This finding highlights the importance of considering the dynamic nature of metal-ligand interactions in solution and their impact on catalytic outcomes. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-[(3,4-Dichlorophenyl)methoxy]-3-nitrobenzaldehyde](/img/structure/B67314.png)
![7-Methylimidazo[5,1-b]thiazole](/img/structure/B67318.png)


